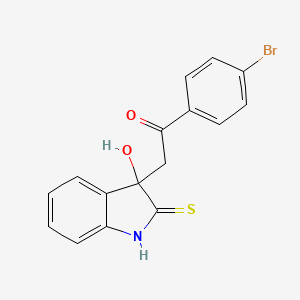
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in cancer cell metabolism. It has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone binds to the active site of glutaminase, inhibiting its activity and reducing the production of glutamate, a key metabolite in cancer cell metabolism. This leads to a decrease in ATP production, which is essential for cancer cell growth and survival. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been shown to be selective for cancer cells, sparing normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been shown to induce apoptosis in cancer cells, reduce cell proliferation, and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been tested in non-cancerous cells and has shown no significant toxicity, indicating its selectivity for cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has several advantages for lab experiments, including its selectivity for cancer cells, its ability to sensitize cancer cells to other chemotherapeutic agents, and its potential as a combination therapy. However, 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has limitations, including its low solubility and stability, which can affect its efficacy in in vivo studies.
Orientations Futures
For 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone research include the development of more stable and soluble analogs and the optimization of dosing and delivery methods.
Méthodes De Synthèse
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-bromobenzaldehyde, which is then reacted with 3-hydroxy-2-thioxo-2,3-dihydro-1H-indole to form the intermediate product. The final step involves the reaction of the intermediate product with ethyl chloroacetate to yield 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone. The synthesis of 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been optimized to increase yield and purity, making it more accessible for research purposes.
Applications De Recherche Scientifique
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme involved in glutamine metabolism, which is essential for cancer cell growth and survival. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in reducing cell proliferation and inducing cell death. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has also been tested in animal models, showing significant anti-tumor effects.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(3-hydroxy-2-sulfanylidene-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-11-7-5-10(6-8-11)14(19)9-16(20)12-3-1-2-4-13(12)18-15(16)21/h1-8,20H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKWLYXGDIYMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=S)N2)(CC(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-(3-hydroxy-2-sulfanylidene-1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)
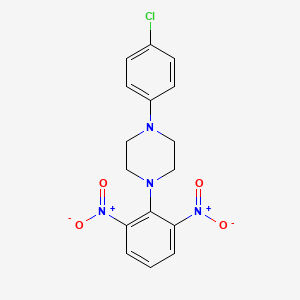
![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
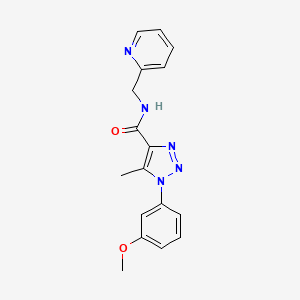
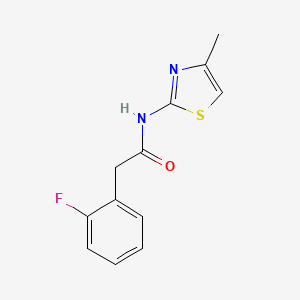
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)
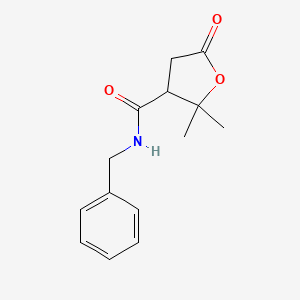
![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)